molecular formula C24H20N2O3 B2945520 2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326882-51-3

2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2945520
CAS No.: 326882-51-3
M. Wt: 384.435
InChI Key: CQZRJMCJGBTWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a high-value chemical scaffold for early-stage discovery research in oncology, infectious disease, and materials science. This 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative, also classified as a naphthalimide, is offered for investigation based on the established biological and photochemical activities of its core structure. The benzo[de]isoquinoline-1,3-dione core is a versatile pharmacophore recognized for its ability to interact with biological targets such as bromodomains (BRPF1, BRPF2, TAF1) and viral proteins . Researchers are exploring such compounds as potential inhibitors for the treatment of hyperproliferative diseases . Derivatives of this chemical class have also demonstrated significant antimicrobial activity against a range of aerobic and obligatory anaerobic bacteria, including Staphylococcus aureus and Bacteroides fragilis , as well as the yeast Candida albicans . Furthermore, select 2-aminobenzo[de]isoquinoline-1,3-diones exhibit potent anti-herpetic activity against both HSV-1 and HSV-2, making them promising leads for antiviral development . Beyond therapeutics, structurally related naphthalimide derivatives serve as highly efficient photoinitiators in polymer chemistry, enabling free radical and cationic polymerization upon exposure to visible light, including violet, blue, green, and red wavelengths . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human use. The buyer assumes responsibility for confirming the product's identity and/or purity, as no analytical data is collected for this product. All sales are final.

Properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-21(25-15-13-16-6-1-2-11-20(16)25)12-5-14-26-23(28)18-9-3-7-17-8-4-10-19(22(17)18)24(26)29/h1-4,6-11H,5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZRJMCJGBTWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Related indoline derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells. This suggests that the compound might interact with its targets to exert antioxidant effects, protecting cells from oxidative stress.

Biological Activity

The compound 2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of benzoisoquinoline and indoline, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This structure features a benzo[de]isoquinoline core with an indoline substituent, which may contribute to its unique biological profile.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . These enzymes are crucial in the inflammatory response, making their inhibition a promising target for anti-inflammatory therapies.

A study reported that specific derivatives of indoline-based compounds exhibited significant inhibitory activity against 5-LOX with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 of 1.38±0.23μM1.38\pm 0.23\,\mu M for PMNL cells and 0.45±0.11μM0.45\pm 0.11\,\mu M for isolated 5-LOX, indicating potent anti-inflammatory effects .

CompoundIC50 in PMNL (μM)IC50 for Isolated 5-LOX (μM)IC50 for Isolated sEH (μM)
431.38 ± 0.230.45 ± 0.111.39 ± 0.45
21>10>10>10
444.87 ± 0.410.38 ± 0.051.14 ± 0.29

Antitumor Activity

The compound has also been evaluated for its antitumor properties against various cancer cell lines. In vitro assays demonstrated cytotoxic effects on human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines.

In one notable case study, the compound exhibited significant apoptosis-inducing activity against the SGC7901 cell line, suggesting a mechanism that may involve the activation of apoptotic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammatory and cancer pathways:

  • Inhibition of Enzymatic Activity : The inhibition of 5-LOX and sEH disrupts the production of pro-inflammatory mediators such as leukotrienes.
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell death.

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment involving murine models, administration of the compound resulted in a marked reduction in inflammatory markers compared to untreated controls. The study measured levels of TNF-alpha and IL-6, both indicators of inflammation, showing significant decreases post-treatment .

Case Study 2: Cancer Cell Line Sensitivity

A comparative analysis was conducted on various cancer cell lines treated with the compound at different concentrations. The results indicated that SGC7901 cells were particularly sensitive, with an IC50 value significantly lower than that observed in normal fibroblast cells, indicating selective toxicity towards cancerous cells .

Chemical Reactions Analysis

Amide and Ketone Reactivity

The 4-oxobutyl side chain facilitates nucleophilic reactions:

  • Hydrolysis : The ketone group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives.

  • Reduction : Catalytic hydrogenation reduces the ketone to a secondary alcohol, altering pharmacological activity .

Aromatic Substitution

The benzo[de]isoquinoline core participates in electrophilic aromatic substitution (EAS):

  • Nitration : Nitric acid introduces nitro groups at positions 5 and 8, enhancing electron-deficient character .

  • Sulfonation : Concentrated sulfuric acid yields sulfonated derivatives for solubility tuning .

Table 2: Aromatic Substitution Reactions

Reaction TypeReagentPosition ModifiedProduct Application
NitrationHNO₃/H₂SO₄C5, C8Photoinitiators
SulfonationH₂SO₄ (conc.)C6Solubility enhancement

Photochemical Reactivity

Under visible light (405–635 nm), derivatives exhibit photoinitiation properties :

  • Radical polymerization : Generates radicals for acrylate polymerization when combined with iodonium salts .

  • Cationic polymerization : Initiates epoxide ring-opening via photoacid generation .

Key Findings:

  • Panchromatic behavior : Derivatives with nitro groups activate under blue, green, or red light .

  • Quantum yield : 0.45 for radical generation at 455 nm, outperforming camphorquinone-based systems .

Biological Interaction Pathways

While not a direct reaction, the compound inhibits bromodomains (BRPF1/2, TAF1) via:

  • Acetyl-lysine mimicry : The dione moiety competitively binds acetyl-lysine recognition sites .

  • Structure–activity relationship (SAR) : Substituents on the indolin group modulate binding affinity (IC₅₀ = 0.8–12 μM) .

Stability and Degradation

  • Thermal stability : Decomposes at 220–240°C (TGA data) .

  • Photodegradation : UV exposure (254 nm) cleaves the dione ring, forming quinone byproducts .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Substituent Molecular Formula Key Features Reference
Target Compound Benzo[de]isoquinoline-1,3-dione 4-(Indolin-1-yl)-4-oxobutyl C₂₅H₂₂N₂O₃ Indole moiety, oxobutyl spacer
2-(4-(4-Fluorophenyl)piperazin-1-yl)-4-oxobutyl analog Benzo[de]isoquinoline-1,3-dione 4-(4-Fluorophenyl-piperazinyl)-4-oxobutyl C₂₆H₂₄FN₃O₃ Fluorophenyl-piperazine group
2-(3-Hydroxypropyl) analog Benzo[de]isoquinoline-1,3-dione 3-Hydroxypropyl C₁₄H₁₃NO₃ Hydrophilic hydroxypropyl chain
2-(4-Methoxybenzyl) analog Isoquinoline-1,3-dione 4-Methoxybenzyl C₁₇H₁₅NO₃ Methoxybenzyl group enhancing electron density
Naphthalimide-based fluorescent probe (NIMS) Benzo[de]isoquinoline-1,3-dione Dimethylaminoethyl group C₃₃H₃₄N₂O₃Si Si-protected styryl group for lysosomal targeting

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxybenzyl group (electron-donating) enhances fluorescence quantum yield, whereas fluorophenyl-piperazinyl groups (electron-withdrawing) improve receptor binding .
  • Side-Chain Flexibility : The oxobutyl spacer in the target compound allows conformational adaptability, critical for interacting with biological targets like enzymes .

Key Observations :

  • Schiff Base Formation : Used in synthesizing naphthalimide derivatives (e.g., compound 5a) under mild acidic conditions .
  • Linker Introduction : The oxobutyl group in the target compound likely requires multi-step synthesis, similar to the bromopropyl intermediate in .

Functional Comparison

Key Observations :

  • Enzyme Inhibition : Compounds with acryloylphenyl substituents () show acetylcholinesterase inhibition (IC₅₀ ~10 µM), suggesting the target compound’s indole group may enhance similar activity .
  • Fluorescence Applications: Naphthalimide derivatives with dimethylamino groups exhibit pH-dependent fluorescence, whereas the target compound’s indole may confer unique solvatochromic behavior .

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